molecular formula C5H5Cl2NO2S B040633 Pyridine-2-sulfonyl chloride hydrochloride CAS No. 111480-84-3

Pyridine-2-sulfonyl chloride hydrochloride

Cat. No. B040633
CAS RN: 111480-84-3
M. Wt: 214.07 g/mol
InChI Key: XAJWHCVLZBSLNC-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 111480-84-3 . Its molecular weight is 214.07 and its IUPAC name is 2-pyridinesulfonyl chloride hydrochloride . It is stored in an inert atmosphere and under -20C .


Molecular Structure Analysis

The InChI code for Pyridine-2-sulfonyl chloride hydrochloride is 1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Pyridine-2-sulfonyl chloride hydrochloride may participate in bimolecular nucleophilic substitution (SN2) reactions . In these reactions, the nucleophiles are mainly anionic species .


Physical And Chemical Properties Analysis

Pyridine-2-sulfonyl chloride hydrochloride is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Pyridine-2-sulfonyl chloride hydrochloride is utilized in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , and anti-tumor agents .

Antimicrobial Agent Development

This compound serves as a precursor in the development of new antimicrobial agents. Researchers have synthesized novel pyridine derivatives that have shown promising results against microbial strains like E. coli , B. mycoides , and C. albicans , with significant inhibition zones indicating strong antimicrobial activity .

Enhancing HPLC-MS/MS Sensitivity

In analytical chemistry, Pyridine-2-sulfonyl chloride hydrochloride is used as a derivatization agent to enhance the sensitivity of metabolites for their subsequent determination by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . This is particularly important for detecting steroidal estrogens in biological samples and bisphenols in beverages .

Quantitation of Estrogen Metabolites

The compound is instrumental in the quantitation of estrogen metabolites, which are key biomarkers for assessing cancer risks and metabolic diseases. Due to their low physiological levels, a sensitive and accurate method is required for the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .

Magnetic Nanoparticle Catalysis

In the field of nanotechnology, Pyridine-2-sulfonyl chloride hydrochloride is involved in the preparation of magnetically recoverable nano-catalysts. These catalysts are used in chemical reactions due to their high surface area, simple preparation, and ease of modification. They are particularly effective in multicomponent reactions for synthesizing pyridine derivatives .

Safety and Hazards

Pyridine-2-sulfonyl chloride hydrochloride is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

Relevant Papers Relevant papers on Pyridine-2-sulfonyl chloride hydrochloride include studies on the nucleophilic substitution of pyridine and the properties of pyridine-2-sulfonyl chloride .

Mechanism of Action

Mode of Action

It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in nucleophilic acyl substitution reactions .

Result of Action

The molecular and cellular effects of Pyridine-2-sulfonyl chloride hydrochloride’s action depend on the specific context of its use. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of Pyridine-2-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . The presence of nucleophiles in the reaction environment can also influence its reactivity .

properties

IUPAC Name

pyridine-2-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549546
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111480-84-3
Record name Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-sulfonyl chloride hydrochloride;
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